Absolute Stereochemical Configuration: The R-Enantiomer Defines a Unique Chiral Space Compared to the S-Enantiomer
The defining differentiation of (R)-piperidine-2-carbonitrile is its absolute (R)-stereochemistry at the chiral center (C2). The (S)-enantiomer (CAS 1217629-89-4) and racemic mixture (CAS 42457-10-3) possess the same molecular formula and connectivity but are distinct chemical entities with opposite or null optical activity, respectively [1]. In an enantioselective synthesis context, this is not a trivial difference. For instance, in the synthesis of (S)-pipecolic acid and 2-substituted piperidine alkaloids, the (R)-oxynitrilase-catalyzed route specifically requires the (R)-enantiomer intermediate to achieve the desired stereochemical outcome [2].
| Evidence Dimension | Absolute Stereochemical Configuration |
|---|---|
| Target Compound Data | (R)-configuration at C2 (optical rotation: specific value not established in reference literature) |
| Comparator Or Baseline | (S)-Piperidine-2-carbonitrile (CAS 1217629-89-4): (S)-configuration at C2 |
| Quantified Difference | Opposite chirality leading to enantiomers which are mirror images and non-superimposable |
| Conditions | Chiral synthesis routes requiring stereochemical control |
Why This Matters
This is the foundational reason for selecting this specific compound; any other stereoisomer will yield a different chemical product, rendering the intended synthesis or biological study invalid.
- [1] Kuujia. (2S)-piperidine-2-carbonitrile. CAS 1217629-89-4. Retrieved April 23, 2026. View Source
- [2] Nazabadioko, S., et al. (1998). Chemoenzymatic synthesis of (S)-2-cyanopiperidine, a key intermediate in the route to (S)-pipecolic acid and 2-substituted piperidine alkaloids. Abstract retrieved from CAPES Periodicals. View Source
